molecular formula C14H15NO3S2 B6473486 [(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate CAS No. 2640891-75-2

[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate

Cat. No.: B6473486
CAS No.: 2640891-75-2
M. Wt: 309.4 g/mol
InChI Key: KMHSBLWZMCPWCG-UHFFFAOYSA-N
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Description

[(2-{[2,2'-Bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate is a bithiophene derivative featuring a 2,2'-bithiophene core substituted at the 5-position with an ethyl chain bearing a carbamoyl-methyl acetate group. This structure combines the electronic properties of conjugated bithiophenes with the functional versatility of ester and carbamoyl moieties.

Properties

IUPAC Name

[2-oxo-2-[2-(5-thiophen-2-ylthiophen-2-yl)ethylamino]ethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c1-10(16)18-9-14(17)15-7-6-11-4-5-13(20-11)12-3-2-8-19-12/h2-5,8H,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHSBLWZMCPWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCCC1=CC=C(S1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[2,2’-bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene core can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl or acetate groups, potentially leading to the formation of amines or alcohols.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated thiophenes, alkylated thiophenes

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2-{[2,2’-Bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate largely depends on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Echinops grijisii

identifies multiple bithiophene derivatives isolated from Echinops grijisii, providing a foundation for comparative analysis:

Compound Name Functional Groups Key Properties/Activities Reference
5-Acetyl-2,2'-bithiophene (5) Acetyl group Synthetic precursor; no bioactivity reported
5-Formyl-2,2'-bithiophene (6) Formyl group First natural isolation; polar
Methyl 2,2'-bithiophene-5-carboxylate (7) Methyl ester Enhanced solubility in organic solvents
5-(4-Acetoxy-1-butynyl)-2,2'-bithiophene (15) Acetoxy-alkynyl chain Moderate anti-inflammatory activity
Target Compound Ethyl-carbamoyl-methyl acetate Hypothesized improved solubility and bioactivity

Key Differences :

  • The target compound’s carbamoyl group introduces hydrogen-bonding capacity, unlike acetyl or formyl groups in Compounds 5 and 4.
  • Compared to Compound 15 (acetoxy-alkynyl), the ethyl-carbamoyl-methyl acetate substituent may enhance hydrolytic stability and metabolic resistance .
1-[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]-1-methylethyl Acetate (BJ49936)

This compound () shares a carbamoyl-ester structure but differs in:

  • Bithiophene linkage : 3,3' vs. 2,2' in the target compound, reducing conjugation and electronic delocalization.
  • Substituent position : A methyl group on the acetate chain, which may lower solubility compared to the target’s unsubstituted ethyl chain .
2-(2-((Adamantan-1-yl)carbamoyl)-4-methylthiazol-5-yl)ethyl Acetate (3q)

From , this thiazole derivative highlights:

  • Heterocyclic core : Thiazole vs. bithiophene, altering electronic properties (e.g., lower π-conjugation).
  • Synthesis : Purified via hexane/ethyl acetate chromatography, suggesting similar polarity to the target compound .

Physicochemical and Electronic Properties

Property Target Compound 5-Acetyl-2,2'-bithiophene (5) BJ49936
Molecular Weight ~323 g/mol (estimated) 220.3 g/mol 323.43 g/mol
Functional Groups Carbamoyl, ester Acetyl Carbamoyl, ester, 3,3'-bithiophene
Solubility Moderate in ethyl acetate/hexane Low (hydrophobic) Moderate (polar substituents)
Conjugation Length High (2,2'-bithiophene) Moderate Reduced (3,3'-bithiophene)

Electronic Effects :

  • The 2,2'-bithiophene core in the target compound enables extended π-conjugation, beneficial for charge transport in electronic applications.
  • The carbamoyl group’s electron-withdrawing nature may stabilize HOMO-LUMO levels compared to acetyl or formyl substituents .

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